molecular formula C8H19NO2 B8422990 Isopropyl-(2-methoxymethoxy-1-methylethyl)amine

Isopropyl-(2-methoxymethoxy-1-methylethyl)amine

Cat. No. B8422990
M. Wt: 161.24 g/mol
InChI Key: MWRJQCUEJYVVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-(2-methoxymethoxy-1-methylethyl)amine is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl-(2-methoxymethoxy-1-methylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-(2-methoxymethoxy-1-methylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-(methoxymethoxy)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C8H19NO2/c1-7(2)9-8(3)5-11-6-10-4/h7-9H,5-6H2,1-4H3

InChI Key

MWRJQCUEJYVVSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)COCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A THF solution (15 mL) of 2-isopropylamino-1-propanol (1.23 g, 10.5 mmol) was added dropwise to a suspension of sodium hydride (504 mg, 0.29 mmol, 60% oil) in THF (9 mL), and the mixture was stirred at the same temperature for 15 minutes. Next, chloromethyl methyl ether (1.20 mL, 15.8 mmol) was added thereto, and the mixture stirred at room temperature for 45 minutes. An aqueous saturated sodium hydrogencarbonate solution was added to the reaction mixture, and then the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and isopropyl-(2-methoxymethoxy-1-methylethyl)amine (0.91 g; yield 54%) was thus obtained. 1H-NMR (CDCl3) δ(ppm): 1.05 (d, J=6.1 Hz, 3H), 1.06 (d, J=5.3 Hz, 3H), 1.08 (d, J=5.3 Hz, 3H), 2.94 (m, 2H), 3.36 (s, 3H), 3.38 (m, 1H), 3.47 (m, 1H), 4.63 (s, 2H).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
504 mg
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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